molecular formula C12H19NO2 B2434070 (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034298-54-7

(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2434070
CAS No.: 2034298-54-7
M. Wt: 209.289
InChI Key: DLMPHZMLGKJKKB-UHFFFAOYSA-N
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Description

(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol

Scientific Research Applications

(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine and tetrahydropyran intermediates.

    Formation of the Methanone Linkage: The key step involves the formation of the methanone linkage between the piperidine and tetrahydropyran rings. This is usually achieved through a condensation reaction.

    Reaction Conditions: The reaction is typically carried out under inert atmosphere conditions (e.g., argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or tetrahydropyran rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanone: Similar in structure but with a pyridine ring instead of a piperidine ring.

    (3-methylenepiperidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone: Similar but with a thiopyran ring instead of a tetrahydropyran ring.

Uniqueness

(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of a piperidine ring and a tetrahydropyran ring linked by a methanone group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-3-2-6-13(9-10)12(14)11-4-7-15-8-5-11/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPHZMLGKJKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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